Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
Description
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate (CAS: 717872-07-6) is a synthetic benzoate ester derivative with the molecular formula C₂₀H₁₉NO₆ and an average molecular mass of 369.373 g/mol . Its structure features a 4,5-dimethoxy-substituted benzoate core linked to a 3-methylbenzofuran-2-carboxamide moiety. Key identifiers include:
- ChemSpider ID: 1047531
- MDL Number: MFCD06005171
- IUPAC Name: 4,5-Dimethoxy-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]amino benzoic acid methyl ester.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-12-7-5-6-8-15(12)27-18(11)19(22)21-14-10-17(25-3)16(24-2)9-13(14)20(23)26-4/h5-10H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVSLYKQXAREDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate (CAS No. 717872-07-6) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19NO6, with a molecular weight of approximately 369.373 g/mol. The compound features a complex structure with methoxy and benzofuran moieties that are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
1. Cytotoxicity
Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, derivatives of benzofuran compounds have shown IC50 values indicating their effectiveness in inhibiting the growth of leukemia cell lines such as K562 and HL-60 .
| Cell Line | IC50 (mM) |
|---|---|
| K562 | 0.1 |
| HL-60 | 5.0 |
The ability to induce apoptosis has been linked to the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show moderate antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
This antimicrobial activity appears to be influenced by the presence of specific substituents on the aromatic ring, which enhance its efficacy .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
1. Induction of Apoptosis
The compound's ability to induce apoptosis in cancer cells is primarily through ROS generation and mitochondrial dysfunction. This results in the release of cytochrome c and subsequent activation of caspases, leading to programmed cell death .
2. Antibacterial Mechanisms
The antibacterial effects may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Study on Benzofuran Derivatives : A study demonstrated that modifications in the structure of benzofuran derivatives significantly impacted their cytotoxicity and apoptosis induction capabilities .
- Antimicrobial Testing : Another investigation assessed a series of related compounds for their antimicrobial properties against clinical strains, revealing promising results for certain derivatives that could serve as lead compounds in antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Key Observations:
Benzofuran vs. Tetrahydrofuran: Replacing the benzofuran group (in the target compound) with a tetrahydrofuran ring (as in ) reduces molecular mass by ~60 g/mol and introduces stereochemical complexity.
Trifluoromethyl Substitution : The trifluoromethyl variant () is significantly smaller (C₁₁ vs. C₂₀) and lacks the carboxamide linkage. The electron-withdrawing CF₃ group may enhance metabolic stability, a common feature in agrochemicals and pharmaceuticals.
Functional Analogs in Agrochemical Chemistry
Several methyl benzoate derivatives are utilized as herbicides, highlighting the versatility of this scaffold:
Key Observations:
- Sulfonylurea Linkage : Unlike the target compound, these herbicides incorporate a sulfonylurea bridge and triazine ring, enabling inhibition of acetolactate synthase (ALS) in plants .
- Biological Activity : The presence of triazine and sulfonyl groups in these analogs underscores the importance of electron-deficient aromatic systems in herbicidal activity, a feature absent in the target compound.
Research Findings and Implications
- Benzofuran vs.
- Trifluoromethyl Group : The CF₃-substituted analog () exemplifies how halogenation can modulate lipophilicity and stability, a strategy often employed in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
